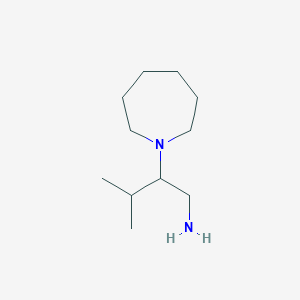

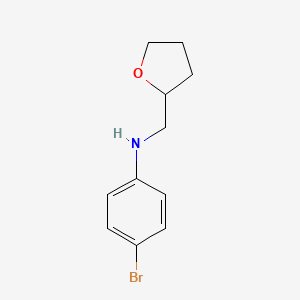

2-(Azepan-1-yl)-3-methylbutan-1-amine

Übersicht

Beschreibung

“2-(Azepan-1-yl)ethanol” is a compound with the CAS Number: 20603-00-3 . It has a molecular weight of 143.23 . Another related compound is “2-(azepan-1-yl)ethylamine” with a CAS Number: 55543-73-2 and a molecular weight of 170.3 .

Synthesis Analysis

A compound “2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol” has been experimentally synthesized by the petasis reaction .

Molecular Structure Analysis

The molecular structure of “2-(Azepan-1-yl)ethanol” has been analyzed using FT-IR, NMR, UV-Vis spectroscopy .

Chemical Reactions Analysis

The compound “2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol” is an alkylaminophenol compound and has been experimentally synthesized by the petasis reaction .

Physical And Chemical Properties Analysis

“2-(Azepan-1-yl)ethanol” has a molecular weight of 143.23 . Another related compound is “2-(azepan-1-yl)ethylamine” with a molecular weight of 170.3 .

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Synthesis

The synthesis and characterization of primary amine end-functionalized polymers, such as polystyrene and poly(methyl methacrylate), have been explored through living anionic polymerization techniques. These methods involve the reaction of living anionic polymers with specific initiators to produce well-defined aliphatic primary amine α-end-functionalized polymers. Such functionalized polymers can be used in various applications, including advanced materials and nanotechnology, due to their controlled structure and the functional groups available for further modification (H. Ji, Georgios Sakellariou, J. Mays, 2007).

Enantioselective Functionalization

The development of methods for the enantioselective functionalization of saturated aza-heterocycles, such as azepanes, is crucial in drug discovery. A palladium-catalyzed enantioselective α-C–H coupling technique has been introduced to functionalize a wide range of amines. This method provides high enantioselectivities and exclusive regioselectivity for α-arylated amines, which are common structures in bioactive compounds and therapeutic agents. Such advancements in synthetic chemistry enhance the ability to produce complex molecules with specific chiral centers, beneficial for pharmaceutical applications (P. Jain, Pritha Verma, Guoqin Xia, jin-quan yu, 2016).

Ionic Liquids Synthesis

Azepane has been utilized as a starting material for synthesizing a new family of room temperature ionic liquids. The transformation of azepane into tertiary amines and subsequent quaternization reactions produce azepanium salts. These ionic liquids have applications in green chemistry and material science due to their low viscosities, high conductivities, and wide electrochemical windows. Their synthesis from azepane not only provides a route to novel ionic liquids but also offers a way to mitigate the disposal issue of azepane coproducts from the polyamide industry (T. Belhocine, Stewart A. Forsyth, H. Gunaratne, et al., 2011).

Hydroaminoalkylation for N-heterocycles Synthesis

The hydroaminoalkylation process catalyzed by tantalum has been employed to synthesize α- and β-substituted N-heterocycles directly from secondary amines and alkenes. This atom-economic reaction yields α-alkylated products such as piperidine, piperazine, and azepane with excellent regio- and diastereoselectivity. It represents a significant advancement in the synthesis of N-heterocycles, which are pivotal in pharmaceuticals and agrochemicals (Philippa R. Payne, Pierre Garcia, P. Eisenberger, Jacky C-H Yim, L. Schafer, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-10(2)11(9-12)13-7-5-3-4-6-8-13/h10-11H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIIWOCBZLOOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-1-yl)-3-methylbutan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)

![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)

![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)

![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)

![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)

![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)